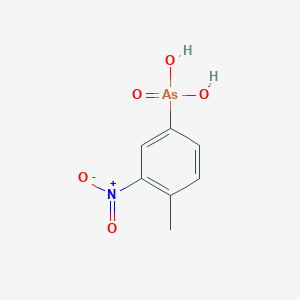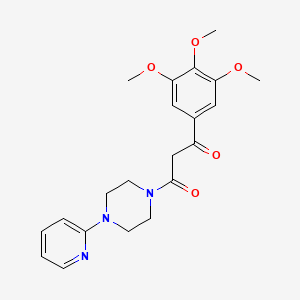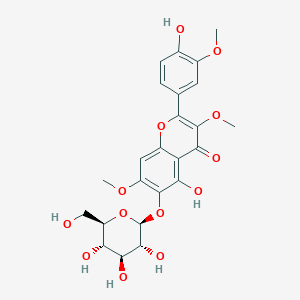
1-THIO-2,3,4,6-TETRA-O-ACETYL-Beta-D-GLUCOSE SODIUMSALT
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Thio-2,3,4,6-tetra-O-acetyl-beta-D-glucose sodium salt, also known as 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-glucopyranose, is a derivative of glucose where the hydroxyl groups are acetylated and a thiol group is introduced at the anomeric carbon. This compound is commonly used in carbohydrate chemistry and glycosylation reactions due to its reactivity and stability.
Métodos De Preparación
The synthesis of 1-thio-2,3,4,6-tetra-O-acetyl-beta-D-glucose sodium salt typically involves the acetylation of glucose followed by the introduction of a thiol group. The general synthetic route includes:
Acetylation: Glucose is treated with acetic anhydride in the presence of a catalyst such as pyridine to form tetra-O-acetyl glucose.
Thio-substitution: The acetylated glucose is then reacted with a thiolating agent, such as thiourea, under acidic conditions to introduce the thiol group at the anomeric position
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
1-Thio-2,3,4,6-tetra-O-acetyl-beta-D-glucose sodium salt undergoes various chemical reactions, including:
Substitution Reactions: The thiol group can participate in nucleophilic substitution reactions, often forming glycosidic bonds with other sugar molecules or aglycones.
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding alcohol. Common reagents used in these reactions include bases (e.g., sodium methoxide), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride)
Aplicaciones Científicas De Investigación
1-Thio-2,3,4,6-tetra-O-acetyl-beta-D-glucose sodium salt is widely used in scientific research, particularly in:
Chemistry: It is used in the synthesis of complex carbohydrates and glycosides.
Biology: It serves as a building block for the synthesis of glycoproteins and glycolipids.
Medicine: It is used in the development of drug delivery systems and as a precursor for bioactive compounds.
Industry: It is employed in the production of surfactants and emulsifiers
Mecanismo De Acción
The mechanism of action of 1-thio-2,3,4,6-tetra-O-acetyl-beta-D-glucose sodium salt involves its ability to form glycosidic bonds through the thiol group. This reactivity allows it to act as a glycosyl donor in glycosylation reactions, facilitating the formation of complex carbohydrates and glycoconjugates. The molecular targets and pathways involved include various enzymes and receptors that recognize and process glycosylated molecules .
Comparación Con Compuestos Similares
Similar compounds to 1-thio-2,3,4,6-tetra-O-acetyl-beta-D-glucose sodium salt include:
1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose: Lacks the thiol group and is less reactive in glycosylation reactions.
Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-glucopyranoside: Similar structure but with an ethyl group instead of a sodium salt, affecting its solubility and reactivity.
Cyanomethyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-galactopyranoside: Contains a cyanomethyl group, which alters its chemical properties and applications .
These comparisons highlight the unique reactivity and applications of 1-thio-2,3,4,6-tetra-O-acetyl-beta-D-glucose sodium salt in various fields.
Propiedades
Fórmula molecular |
C14H19NaO9S |
|---|---|
Peso molecular |
386.35 g/mol |
Nombre IUPAC |
sodium;(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxane-2-thiolate |
InChI |
InChI=1S/C14H20O9S.Na/c1-6(15)19-5-10-11(20-7(2)16)12(21-8(3)17)13(14(24)23-10)22-9(4)18;/h10-14,24H,5H2,1-4H3;/q;+1/p-1/t10-,11-,12+,13-,14+;/m1./s1 |
Clave InChI |
LXEHQVZADIAXPB-SXQUUHMTSA-M |
SMILES isomérico |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)[S-])OC(=O)C)OC(=O)C)OC(=O)C.[Na+] |
SMILES canónico |
CC(=O)OCC1C(C(C(C(O1)[S-])OC(=O)C)OC(=O)C)OC(=O)C.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-[(2-chlorophenyl)methoxymethyl]benzoate](/img/structure/B13754277.png)

![(S)-1-[4-(1-Hydroxymethylpropylamino)phenyl]ethanone](/img/structure/B13754288.png)





![4-Pyridinecarboxamide,n-[2-[(hydroxyamino)carbonyl]phenyl]-](/img/structure/B13754314.png)


![2-Methyl-2-[3-[[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxycarbonylamino]methyl]phenoxy]propanoic acid](/img/structure/B13754327.png)


